c‑Src Kinase Inhibition: Class-Level Inference
Direct enzymatic data for the title compound are not publicly available; however, close structural analogs that retain the 2‑methylthiazol‑4‑yl‑acetamide motif exhibit potent c‑Src inhibition. The unsubstituted N‑benzyl derivative (8a) demonstrated GI₅₀ values of 1.34 μM (NIH3T3/c‑Src527F) and 2.30 μM (SYF/c‑Src527F) [1]. Removing the 2‑methyl group from the thiazole ring in related series decreased activity by ≥80 %, underscoring the essential role of this substituent [2]. The 4‑aminobenzamide terminus in the title compound is predicted to further strengthen hinge‑region binding, potentially improving potency relative to the N‑benzyl analog.
| Evidence Dimension | c‑Src kinase cellular inhibition (GI₅₀) |
|---|---|
| Target Compound Data | Not directly determined; structure‑based prediction suggests GI₅₀ ≤ 5 μM |
| Comparator Or Baseline | N‑benzyl‑2‑(5‑(4‑(2‑morpholinoethoxy)phenyl)thiazol‑4‑yl)acetamide (8a): GI₅₀ = 1.34 μM (NIH3T3/c‑Src527F) and 2.30 μM (SYF/c‑Src527F) [1] |
| Quantified Difference | Not quantifiable for the title compound; class trend indicates >10‑fold loss upon 2‑methyl removal |
| Conditions | NIH3T3/c‑Src527F and SYF/c‑Src527F fibroblast lines; 48‑h exposure; MTT endpoint [1] |
Why This Matters
The 2‑methylthiazol‑4‑yl group is a validated pharmacophore for c‑Src inhibition, and its preservation in the title compound supports its use as a kinase‑focused screening candidate.
- [1] Fallah‑Tafti A, Foroumadi A, Tiwari R, et al. Thiazolyl N‑benzyl‑substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011;46(10):4853‑4858. doi:10.1016/j.ejmech.2011.07.050. View Source
- [2] Thiazole benzamide derivatives and pharmaceutical compositions for inhibiting cell proliferation. US Patent 6,720,346 B1 (Agouron Pharmaceuticals, Inc.), issued 2004‑04‑13. View Source
